molecular formula C15H18FN3O B12237926 6-ethyl-5-fluoro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine

6-ethyl-5-fluoro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine

Cat. No.: B12237926
M. Wt: 275.32 g/mol
InChI Key: YIONMEQAOLYASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethyl-5-fluoro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine is a synthetic organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-5-fluoro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidines with various functional groups.

Scientific Research Applications

6-ethyl-5-fluoro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-5-fluoro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

  • 6-ethyl-5-fluoro-N-[2-(4-methoxyphenyl)ethyl]pyrimidin-4-amine
  • 6-ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine

Comparison: While these compounds share a similar core structure, the position of the methoxy group on the phenyl ring can significantly influence their chemical properties and biological activities. The unique positioning of functional groups in 6-ethyl-5-fluoro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine may result in distinct interactions with molecular targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C15H18FN3O

Molecular Weight

275.32 g/mol

IUPAC Name

6-ethyl-5-fluoro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine

InChI

InChI=1S/C15H18FN3O/c1-3-13-14(16)15(19-10-18-13)17-8-7-11-5-4-6-12(9-11)20-2/h4-6,9-10H,3,7-8H2,1-2H3,(H,17,18,19)

InChI Key

YIONMEQAOLYASJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)NCCC2=CC(=CC=C2)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.